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molecular formula C6H4Cl2N2S B1390551 2,4-Dichloro-6,7-dihydrothieno[3,2-D]pyrimidine CAS No. 74901-69-2

2,4-Dichloro-6,7-dihydrothieno[3,2-D]pyrimidine

Cat. No. B1390551
M. Wt: 207.08 g/mol
InChI Key: CUVQFHMQHBMFCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08642774B2

Procedure details

500 mg 6,7-Dihydro-thieno[3,2-d]pyrimidine-2,4-diol and 10 mL phosphoroxychloride was stirred 30 min at 140° C. under microwave conditions. The reaction was added to water and then dichlormethane was added. The mixture was stirred for 20 min. The layers were separated and the dichlormethane layer was evaporated to give 586 mg of the desired product.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[C:6]2[CH2:7][CH2:8][S:9][C:5]=2C(O)=[N:3][C:2]=1O.O=P(Cl)(Cl)[Cl:14].O.Cl[CH2:19][Cl:20]>>[Cl:14][C:2]1[N:3]=[C:19]([Cl:20])[C:5]2[S:9][CH2:8][CH2:7][C:6]=2[N:1]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
N1=C(N=C(C2=C1CCS2)O)O
Name
Quantity
10 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The layers were separated
CUSTOM
Type
CUSTOM
Details
the dichlormethane layer was evaporated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC=1N=C(C2=C(N1)CCS2)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 586 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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